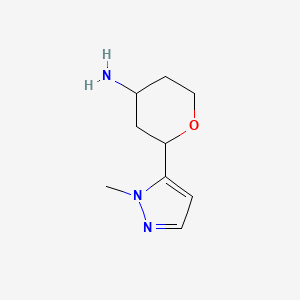
2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1603216-53-0 . It has a molecular weight of 181.24 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-4-amine . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is 1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is an oil at room temperature . It has a molecular weight of 181.24 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine”, have been identified for their potent antileishmanial and antimalarial effects. These compounds have been synthesized and evaluated against Leishmania aethiopica and Plasmodium berghei , showing significant activity. For instance, a derivative of this compound demonstrated an inhibitory concentration (IC50) value that was substantially more effective than standard drugs used for these diseases .
Molecular Docking Studies
The pyrazole derivatives are also used in molecular docking studies to understand their interaction with biological targets. For example, the superior antileishmanial activity of a compound related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” was justified through molecular simulation, showing a desirable fitting pattern in the active site of the target protein .
Synthesis of Heterocyclic Compounds
5-Amino-pyrazoles, which are closely related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine”, serve as versatile synthetic building blocks in the construction of diverse heterocyclic or fused heterocyclic scaffolds. These compounds are crucial in the synthesis of novel organic molecules with various functionalities, particularly in pharmaceutics and medicinal chemistry .
Drug Design and Pharmaceutical Engineering
Pyrazole cores are significant in the design and engineering of pharmaceuticals. They are often incorporated into the structure of drugs due to their biological relevance and potential therapeutic effects. The presence of a pyrazole core can influence the pharmacokinetic and pharmacodynamic properties of the drug .
Growth Inhibition in Cancer Cells
Specific derivatives of pyrazole have shown promise in inhibiting the growth of cancer cells. For instance, a study indicated that a pyrazole core favored improved growth inhibition in PC-3 cells, which are a model for prostate cancer research .
Identification of Novel Enzyme Inhibitors
Pyrazole derivatives are also explored for their potential as enzyme inhibitors. For example, small-molecule urea derivatives related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” have been identified as novel inhibitors of NAMPT, an enzyme involved in cancer metabolism and survival .
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSYUOZJAUBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC(CCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

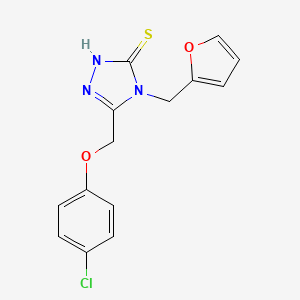
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-[1-Methyl-1-(1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B2883975.png)
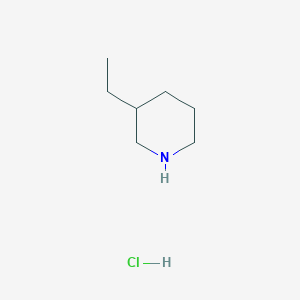

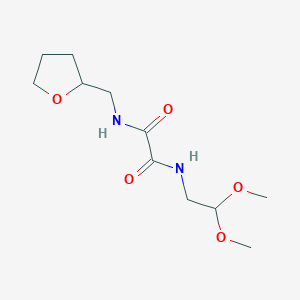
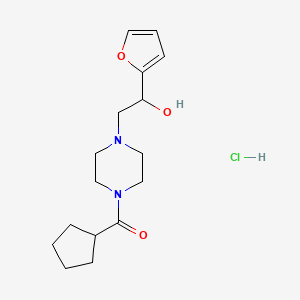
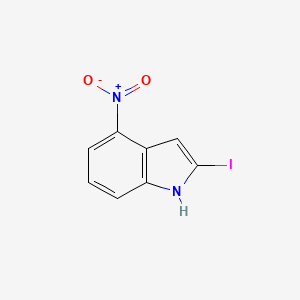
![N-cyclopentyl-3-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2883985.png)
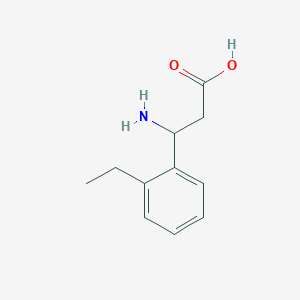
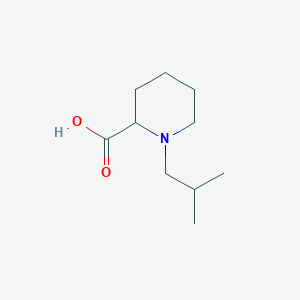
![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
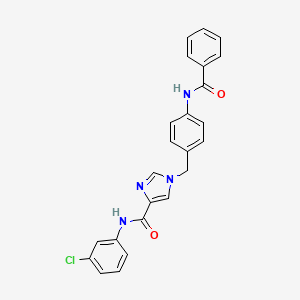
![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)